3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
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Overview
Description
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methyl group and an amine group linked to a morpholinopyridine moiety
Mechanism of Action
Target of Action
Related compounds with a pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Related compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities .
Action Environment
It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate , which might suggest some level of stability in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and morpholinopyridine-containing molecules. Examples include:
- Pyrrolopyrazine derivatives
- Piperidine derivatives
- Other substituted pyrazines
Uniqueness
What sets 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUVKEYROBSXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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